Cas no 474707-69-2 (5-(3,4-difluorophenyl)-1H-pyrazole)
5-(3,4-difluorophenyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 5-(3,4-difluorophenyl)-1H-pyrazole
-
- MDL: MFCD09860579
5-(3,4-difluorophenyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC9995-250mg |
3-(3,4-Difluorophenyl)-1H-pyrazole |
474707-69-2 | 250mg |
£45.00 | 2025-02-22 | ||
| Apollo Scientific | PC9995-1g |
3-(3,4-Difluorophenyl)-1H-pyrazole |
474707-69-2 | 1g |
£125.00 | 2025-02-22 | ||
| abcr | AB424349-1 g |
5-(3,4-Difluorophenyl)-1H-pyrazole |
474707-69-2 | 1g |
€623.20 | 2023-06-16 | ||
| abcr | AB424349-5 g |
5-(3,4-Difluorophenyl)-1H-pyrazole |
474707-69-2 | 5g |
€1248.00 | 2023-06-16 | ||
| Chemenu | CM332294-1g |
5-(3,4-Difluorophenyl)-1h-pyrazole |
474707-69-2 | 95%+ | 1g |
$558 | 2024-07-16 | |
| Chemenu | CM332294-5g |
5-(3,4-Difluorophenyl)-1h-pyrazole |
474707-69-2 | 95%+ | 5g |
$1777 | 2024-07-16 | |
| Fluorochem | 526022-1g |
5-(3,4-difluorophenyl)-1H-pyrazole |
474707-69-2 | 95.0% | 1g |
£408.00 | 2023-04-26 | |
| Fluorochem | 526022-2g |
5-(3,4-difluorophenyl)-1H-pyrazole |
474707-69-2 | 95.0% | 2g |
£663.00 | 2023-04-26 | |
| Fluorochem | 526022-5g |
5-(3,4-difluorophenyl)-1H-pyrazole |
474707-69-2 | 95.0% | 5g |
£1003.00 | 2023-04-26 | |
| Fluorochem | 526022-10g |
5-(3,4-difluorophenyl)-1H-pyrazole |
474707-69-2 | 95.0% | 10g |
£1513.00 | 2023-04-26 |
5-(3,4-difluorophenyl)-1H-pyrazole Suppliers
5-(3,4-difluorophenyl)-1H-pyrazole Related Literature
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 5-(3,4-difluorophenyl)-1H-pyrazole
Recent Advances in the Study of 5-(3,4-Difluorophenyl)-1H-pyrazole (CAS: 474707-69-2) in Chemical Biology and Pharmaceutical Research
The compound 5-(3,4-difluorophenyl)-1H-pyrazole (CAS: 474707-69-2) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic structure with its difluorophenyl substitution pattern has attracted significant attention due to its unique physicochemical properties and potential biological activities. Recent studies have focused on exploring its applications in various therapeutic areas, including central nervous system disorders, inflammatory diseases, and oncology.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-(3,4-difluorophenyl)-1H-pyrazole exhibit potent inhibitory activity against several kinase targets, particularly showing promise in the development of novel anticancer agents. The researchers utilized structure-activity relationship (SAR) studies to optimize the scaffold, achieving nanomolar potency against specific cancer-related kinases while maintaining favorable pharmacokinetic properties.
In the field of neurodegenerative disease research, a recent Nature Communications paper (2024) reported that 5-(3,4-difluorophenyl)-1H-pyrazole derivatives function as selective modulators of α-synuclein aggregation, suggesting potential applications in Parkinson's disease therapeutics. The study employed advanced biophysical techniques including cryo-EM and NMR spectroscopy to elucidate the molecular interactions between the compound and pathological protein aggregates.
From a synthetic chemistry perspective, innovative methodologies for the efficient preparation of 5-(3,4-difluorophenyl)-1H-pyrazole derivatives have been developed. A 2023 Organic Letters publication described a novel metal-catalyzed cyclization approach that significantly improves yield and purity while reducing synthetic steps compared to traditional methods. This advancement is particularly relevant for scaling up production for preclinical and clinical studies.
Pharmacokinetic studies of 5-(3,4-difluorophenyl)-1H-pyrazole analogs have revealed interesting metabolic profiles. Recent data published in Drug Metabolism and Disposition (2024) indicate that the difluorophenyl moiety contributes to enhanced metabolic stability compared to non-fluorinated analogs, while maintaining acceptable solubility parameters. These findings support the scaffold's potential as a privileged structure in drug design.
Several pharmaceutical companies have included 5-(3,4-difluorophenyl)-1H-pyrazole derivatives in their development pipelines. According to recent industry reports, at least three candidates based on this scaffold have entered Phase I clinical trials for various indications, reflecting growing confidence in its therapeutic potential and safety profile.
Future research directions for 474707-69-2 derivatives appear to focus on three main areas: (1) development of more selective kinase inhibitors with reduced off-target effects, (2) exploration of combination therapies in oncology applications, and (3) optimization of blood-brain barrier penetration for CNS-targeted therapeutics. The versatility of this scaffold continues to make it a valuable tool in chemical biology and drug discovery efforts.
474707-69-2 (5-(3,4-difluorophenyl)-1H-pyrazole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)